methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole core substituted with a pyridazinone-furan moiety, an isobutyl (2-methylpropyl) group, and ester/amide linkages. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Thiazole ring: A five-membered aromatic ring with nitrogen and sulfur atoms, often associated with bioactivity in medicinal chemistry .
- Isobutyl substituent: The bulky 2-methylpropyl group at position 5 of the thiazole likely influences lipophilicity and membrane permeability .
- Ester and amide linkages: These functional groups modulate solubility and metabolic stability.
Properties
Molecular Formula |
C19H20N4O5S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N4O5S/c1-11(2)9-14-17(18(26)27-3)21-19(29-14)20-15(24)10-23-16(25)7-6-12(22-23)13-5-4-8-28-13/h4-8,11H,9-10H2,1-3H3,(H,20,21,24) |
InChI Key |
WROZBUCTPBWTMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the furan and pyridazine moieties. The final steps involve the esterification and acetylation reactions to form the complete compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the synthesis of intermediate compounds, purification, and final assembly of the target molecule.
Chemical Reactions Analysis
Thiazole Ring Formation
-
Darzens Reaction : A glycidic ester intermediate is formed via the Darzens reaction between methyl dichloroacetate and an aldehyde .
-
Thiourea Reaction : The intermediate reacts with thiourea to generate the thiazole ring structure .
-
Functional Group Introduction : Substituents such as the 5-(2-methylpropyl) group are introduced via alkylation or nucleophilic substitution.
Amide Bond Formation
-
Coupling Agents : The acetylamino group linked to the pyridazine-furan moiety is formed using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.
-
Ester Hydrolysis : Esters may undergo hydrolysis to carboxylic acids, enabling further functionalization (e.g., amide formation) .
Amide Bond Formation
The reaction mechanism for amide bond formation involves:
-
Activation of the carboxylic acid by EDCI to form an active ester intermediate.
-
Nucleophilic attack by the amino group on the activated ester, releasing a leaving group (e.g., HOBt) and forming the amide bond.
Thiazole Ring Reactivity
-
Electrophilic Substitution : The thiazole ring may undergo electrophilic substitution at the 5-position, facilitated by the sulfur atom’s electron-withdrawing effect.
-
Oxidation : The methyl ester group could be oxidized to a carboxylic acid using agents like potassium permanganate.
Functional Group Reactivity
| Functional Group | Reactivity | Reagents/Conditions |
|---|---|---|
| Thiazole Ring | Susceptible to electrophilic substitution and nucleophilic attack | Electrophiles (e.g., alkyl halides) |
| Amide Bond | Hydrolyzes under basic or acidic conditions to form carboxylic acids or amines | Strong acids/bases (e.g., HCl, NaOH) |
| Ester Group | Hydrolyzes to carboxylic acid or alcohol under basic/acidic conditions | Dilute HCl or NaOH |
| Furan Substituent | Prone to oxidation or electrophilic addition due to aromaticity | Oxidizing agents (e.g., KMnO₄) |
Research Findings and Implications
-
Biological Activity : Thiazole derivatives, including those with acetylamino groups, are known for antimicrobial and anticancer properties .
-
Analytical Techniques : HPLC and NMR are used to monitor synthesis progress and confirm structural integrity.
-
Structural Variations : Substituents like the 2-methylpropyl group enhance lipophilicity, potentially improving pharmacokinetic properties.
Scientific Research Applications
Methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure, integrating furan, pyridazine, and thiazole functionalities. Research suggests that compounds containing thiazole and pyridazine moieties often exhibit significant biological activities. The compound has potential applications in various fields and is versatile in synthetic chemistry, allowing modifications to enhance biological activity.
Potential Applications
The presence of multiple functional groups allows the compound to interact with biological targets, making it useful for pharmacological applications. Studies on the interactions of methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate with biological macromolecules, such as proteins and nucleic acids, are crucial for understanding its mechanism of action. Preliminary data may provide insights into its biological activity.
Several compounds share structural similarities with methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-bromo-4-(furan-2-yl)-1,3-thiazol-2-amines | Contains furan and thiazole rings | Antimicrobial |
| 6-methylpyridazinone derivatives | Similar pyridazine structure | Antitumor |
| Thiazole-based anti-inflammatory agents | Thiazole core | Anti-inflammatory |
| These compounds highlight the unique combination of furan, pyridazine, and thiazole functionalities that may contribute to its distinct biological profile. |
Other similar compounds include:
- Methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate, which is characterized by a thiazole ring, alongside a pyridazine and furan component, enhancing its potential reactivity and pharmacological properties.
- 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(furan-2-yl)methyl]acetamide, which has a molecular weight of 357.34 .
- Methyl 2-(1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)acetate with the molecular formula C18H21N3O5 .
Chemical Information
Mechanism of Action
The mechanism of action of methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other heterocyclic derivatives listed in the evidence (e.g., 930944-60-8, 1104927-49-2, 1104926-93-3). Below is a detailed comparison based on core scaffolds, substituents, and inferred properties:
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycle Diversity: The target compound’s thiazole core distinguishes it from triazole (930944-60-8), thienopyrimidine (1104927-49-2), and imidazolidine (1104926-93-3) derivatives. Thiazoles are often preferred in kinase inhibitors due to their planar structure and hydrogen-bonding capacity .
Substituent Effects: The isobutyl group in the target compound likely enhances lipophilicity compared to the ethylamino (1104927-49-2) or methoxyethyl (1104926-93-3) groups, which may improve membrane penetration but reduce solubility . The pyridazinone-furan system offers a unique π-electron-rich scaffold for target engagement, contrasting with the trifluoromethyl-chloropyridine (930944-60-8) or phenyl (1104926-93-3) substituents.
Functional Group Implications: The methyl ester in the target compound and 1104927-49-2 may confer metabolic liability compared to the more stable carbamate in 1104926-93-3 .
Biological Activity
Methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Furan moiety : Known for its role in various biological activities.
- Pyridazine core : Contributes to the compound's reactivity and potential medicinal properties.
- Thiazole ring : Often associated with antimicrobial and anti-inflammatory properties.
Biological Activity
Research indicates that derivatives of this compound may exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing furan and pyridazine rings have shown significant antibacterial and antifungal properties. Studies suggest that the presence of these moieties enhances interaction with microbial cell membranes, leading to increased efficacy against pathogens.
- Anticancer Properties : Similar thiazole and pyridazine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines (e.g., A549, HCT116) with IC50 values in the low micromolar range.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Membrane Disruption : Interaction with microbial membranes could lead to increased permeability and cell death.
- Signal Transduction Pathway Modulation : Alteration of signaling pathways related to inflammation or apoptosis in cancer cells.
Case Studies
-
Anticancer Study :
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell growth, particularly in A549 lung cancer cells, with an IC50 value of approximately 0.48 µM. The study highlighted the importance of the thiazole ring in enhancing anticancer activity.
-
Antimicrobial Evaluation :
- Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, demonstrating its potential as an antibacterial agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the pyridazinone and thiazole moieties in this compound?
- The pyridazinone ring can be synthesized via palladium-catalyzed reductive cyclization of nitro precursors using formic acid derivatives as CO surrogates, a method validated for analogous heterocycles . For the thiazole core, microwave-assisted cyclization (e.g., with thiourea derivatives) improves reaction efficiency and yield, as demonstrated in microwave-based thiazolo[4,5-d]pyrimidine syntheses .
Q. How can purity and structural integrity be validated during synthesis?
- Use HPLC (≥98% purity threshold) for purity assessment, coupled with FTIR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters and amides) . NMR (¹H/¹³C) is critical for verifying regiochemistry, such as distinguishing between 1,3-thiazole and 1,2-thiazole isomers .
Q. What solvent systems are optimal for recrystallization given the compound’s hydrophobicity?
- Mixed solvents like ethyl acetate/hexane (3:1 v/v) or methanol/water gradients are effective, as seen in recrystallization of structurally similar thiadiazole derivatives . Pre-purification via column chromatography (silica gel, dichloromethane/methanol eluent) is advised to remove polar byproducts .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for the furan and isobutyl substituents?
- Step 1: Synthesize analogs with substituted furans (e.g., 5-nitro-furan-2-yl) or alternative heterocycles (e.g., thiophene) to assess electronic effects.
- Step 2: Replace the isobutyl group with linear (n-pentyl) or branched (neopentyl) alkyl chains to evaluate steric impacts.
- Step 3: Use in vitro enzymatic assays (e.g., kinase inhibition) to correlate modifications with activity shifts. Prioritize analogs showing ≥50% activity retention .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Case Example: If conflicting IC₅₀ values arise for kinase inhibition:
- Reproducibility Check: Standardize assay conditions (e.g., ATP concentration, pH).
- Orthogonal Assays: Validate using fluorescence polarization (binding affinity) and cellular proliferation assays (functional impact) .
- Solubility Control: Ensure DMSO concentration ≤0.1% to avoid solvent interference .
Q. How can computational modeling predict binding modes with target enzymes?
- Docking Workflow:
- 1. Generate 3D conformers of the compound using molecular dynamics (AMBER/OpenMM).
- 2. Perform rigid docking (AutoDock Vina) into the ATP-binding pocket of kinases (e.g., EGFR).
- 3. Validate poses with MM/GBSA free-energy calculations to prioritize high-affinity conformers.
Methodological Notes
- Contradiction Mitigation: Discrepancies in biological data often stem from assay variability. Cross-validate results using at least two independent methods (e.g., enzymatic vs. cellular assays) .
- Synthetic Optimization: For scale-up, replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) in microwave reactions to enhance sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
